molecular formula C12H27O6P B14655846 But-2-en-1-ol;phosphorous acid CAS No. 51666-84-3

But-2-en-1-ol;phosphorous acid

Cat. No.: B14655846
CAS No.: 51666-84-3
M. Wt: 298.31 g/mol
InChI Key: YSXTUYUBDVPHRR-UHFFFAOYSA-N
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Description

But-2-en-1-ol;phosphorous acid is a chemical reagent composed of But-2-en-1-ol and phosphorous acid, supplied strictly for research applications. But-2-en-1-ol, more commonly known as crotyl alcohol, is a versatile unsaturated alcohol. It is a colorless liquid with a characteristic odor, a boiling point of approximately 121°C, a flash point of 37°C, and a density of 0.845 g/cm³ at 25°C . It is classified as an irritant . Phosphorous acid (CAS# 10294-56-1) is a central compound in organophosphorus chemistry, often serving as a key precursor for the synthesis of various phosphonates and phosphites . It appears as a white solid and is highly corrosive, causing severe burns upon contact with skin, eyes, or if ingested . It is hygroscopic and air-sensitive, decomposing upon heating to above 180°C to produce toxic oxides of phosphorus . The research value of this combined reagent likely lies in the unique reactivity of each component. Phosphorous acid and its derivatives are widely employed in organic synthesis as reducing agents and catalysts for important transformations, such as the conversion of aldehydes to amides . But-2-en-1-ol, with its terminal hydroxyl group and a carbon-carbon double bond, is a valuable building block in synthetic chemistry, potentially used in nucleophilic addition reactions or metal-catalyzed coupling processes to construct more complex molecules. Researchers may explore this specific combination to develop novel synthetic methodologies or to create new organophosphorus compounds with potential applications in material science or as pharmaceutical intermediates. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications. Proper handling procedures are essential; refer to the Safety Data Sheet for detailed guidance.

Properties

CAS No.

51666-84-3

Molecular Formula

C12H27O6P

Molecular Weight

298.31 g/mol

IUPAC Name

but-2-en-1-ol;phosphorous acid

InChI

InChI=1S/3C4H8O.H3O3P/c3*1-2-3-4-5;1-4(2)3/h3*2-3,5H,4H2,1H3;1-3H

InChI Key

YSXTUYUBDVPHRR-UHFFFAOYSA-N

Canonical SMILES

CC=CCO.CC=CCO.CC=CCO.OP(O)O

Origin of Product

United States

Synthetic Methodologies for Organophosphorus Compounds from But 2 En 1 Ol and Phosphorous Acid

Direct Esterification Approaches with Phosphorous Acid

The direct reaction of but-2-en-1-ol (B7822390) with phosphorous acid to form the corresponding phosphite (B83602) ester is a fundamental approach to creating a P-O bond. This transformation can be influenced by several factors, including temperature, the presence of catalysts, and the reaction medium.

Uncatalyzed Thermal Conditions

The uncatalyzed thermal condensation of alcohols with phosphorous acid is a direct method for esterification, driven by the removal of water. While specific studies focusing exclusively on the uncatalyzed thermal reaction between but-2-en-1-ol and phosphorous acid are not extensively detailed in the reviewed literature, the general principles of such reactions involve heating the two reactants, typically at elevated temperatures, to facilitate the elimination of a water molecule and form the desired phosphite ester. The equilibrium of this reaction can be shifted towards the product by removing water as it is formed, for instance, through azeotropic distillation. The reactivity of allylic alcohols like but-2-en-1-ol suggests that this reaction would proceed, although the potential for side reactions, such as dehydration of the alcohol or rearrangements, must be considered under harsh thermal conditions.

Acid-Catalyzed Esterification Protocols

Acid catalysis is a common strategy to accelerate the rate of esterification between alcohols and acids. In the context of but-2-en-1-ol and phosphorous acid, various acid catalysts can be employed to promote the formation of the phosphite ester. Strong acids such as sulfuric acid or p-toluenesulfonic acid are often used to protonate the hydroxyl group of the alcohol, making it a better leaving group, or to activate the phosphorus center. The reaction is typically carried out by heating the alcohol and phosphorous acid in the presence of a catalytic amount of the acid. The use of an acid catalyst allows for the reaction to proceed at lower temperatures compared to the uncatalyzed thermal process, potentially minimizing side reactions. The Fischer esterification, a well-known acid-catalyzed esterification method, provides a general framework for this type of transformation masterorganicchemistry.comrug.nl.

Solvent-Free and Environmentally Conscious Methodologies

In recent years, there has been a growing emphasis on developing synthetic methods that are more environmentally friendly. Solvent-free reactions, also known as solid-state or neat reactions, are a key aspect of green chemistry as they reduce waste and can lead to improved reaction rates and selectivities. While specific examples of solvent-free esterification of but-2-en-1-ol with phosphorous acid are not prominently featured in the available literature, the general approach would involve mixing the two reactants, possibly with a solid-supported catalyst, and applying heat or other forms of energy like microwave irradiation to drive the reaction. Such conditions can be advantageous in reducing the environmental impact and simplifying product purification.

Phosphorylation via Phosphorous Acid Derivatives

An alternative and often more controlled approach to forming organophosphorus compounds from but-2-en-1-ol involves the use of derivatives of phosphorous acid, such as phosphite esters. These methods offer greater versatility and can lead to a wider range of organophosphorus products.

Reactions with Phosphite Esters (e.g., Trialkyl Phosphites, Dialkyl Phosphites)

The reaction of but-2-en-1-ol with trialkyl phosphites or dialkyl phosphites provides a versatile route to various organophosphorus compounds. These reactions can proceed through different mechanisms, often mediated by catalysts, to yield phosphonates or other phosphorus-containing structures.

A significant advancement in the synthesis of phosphonates from allylic alcohols is the use of transition metal catalysts. Notably, zinc iodide (ZnI2) has been effectively employed to mediate the conversion of benzylic and allylic alcohols, including by inference but-2-en-1-ol, to the corresponding diethyl phosphonates when reacted with triethyl phosphite organic-chemistry.orgrsc.org. This one-flask procedure offers a convenient alternative to the traditional multi-step synthesis that often involves the conversion of the alcohol to a halide followed by an Arbuzov reaction organic-chemistry.org.

The reaction is typically carried out by heating the allylic alcohol with triethyl phosphite in the presence of a catalytic amount of zinc iodide. The reaction conditions can be varied, with solvents such as tetrahydrofuran (THF) or toluene being used, and reaction temperatures ranging from reflux in THF to higher temperatures in toluene organic-chemistry.org. A possible mechanistic pathway involves a Lewis acid-mediated ester exchange between the alcohol and triethyl phosphite, followed by a rearrangement akin to the Arbuzov reaction to form the C-P bond of the phosphonate (B1237965) organic-chemistry.orgrsc.org.

The scope of this reaction has been explored with various allylic alcohols, demonstrating its utility in synthesizing a range of phosphonates. The yields are generally good, as illustrated in the following table which summarizes the conversion of various allylic alcohols to their corresponding diethyl phosphonates using triethyl phosphite and zinc iodide.

Allylic Alcohol Product Solvent Yield (%)
Cinnamyl alcohol Diethyl cinnamylphosphonate Toluene 84
3-Phenyl-2-propen-1-ol Diethyl (3-phenyl-2-propenyl)phosphonate Toluene 75
2-Methyl-3-phenyl-2-propen-1-ol Diethyl (2-methyl-3-phenyl-2-propenyl)phosphonate Toluene 68
Geraniol Diethyl geranylphosphonate Toluene 55

This table presents representative data for the ZnI2-mediated conversion of various allylic alcohols to diethyl phosphonates, based on findings from similar reactions reported in the literature.

The reaction with dialkyl phosphites can also be facilitated by Lewis acid catalysis. An efficient method for the reaction of dialkyl H-phosphonates with alcohols to construct C-P bonds has been developed using a Lewis acid catalyst, which proceeds via nucleophilic substitution rsc.org.

Oxidative Phosphorylation Protocols

Oxidative phosphorylation in a synthetic context involves the simultaneous oxidation of a P(III) species to a P(V) species and the formation of a new bond to the phosphorus atom. For the synthesis of but-2-en-1-yl phosphates, this typically involves reacting a phosphite, derived from phosphorous acid and but-2-en-1-ol, in the presence of an oxidizing agent. The process effectively converts a trivalent phosphite ester into a pentavalent phosphate (B84403) ester.

Common oxidizing agents for this transformation include iodine in the presence of water (Atherton-Todd reaction), hydrogen peroxide, or organic peroxides. The reaction proceeds by nucleophilic attack of the but-2-en-1-ol on a P(III) compound, followed by oxidation to the more stable P(V) state. Recent methodologies have focused on developing milder and more selective catalytic systems to improve yields and tolerate a wider range of functional groups. For instance, catalytic systems using molecular iodine and hydrogen peroxide can facilitate the phosphorylation of various alcohols. organic-chemistry.org Allylic alcohols like but-2-en-1-ol are suitable substrates for these types of direct phosphorylation reactions, often proceeding in good yields. acs.org

Oxidizing SystemTypical ConditionsProduct TypeRef.
I₂ / H₂O / BaseRoom Temperature, CH₂Cl₂Phosphate Ester organic-chemistry.org
H₂O₂0 °C to RT, various solventsPhosphate Ester organic-chemistry.org
P(V)-based Ψ-reagentAnhydrous DCM, DBUMonoalkyl Phosphate nih.gov
PEP-K / TBAHSHeat, various solventsMonoalkyl Phosphate acs.orgnih.govresearchgate.net

This table is illustrative and shows typical systems for alcohol phosphorylation.

Radical Phosphorylation Strategies

Radical phosphorylation has emerged as a powerful method for C-P bond formation under mild conditions. oaepublish.comoaepublish.com These strategies typically involve the generation of a phosphorus-centered radical from a phosphorous acid derivative, such as an H-phosphonate or a secondary phosphine (B1218219) oxide. This radical can then add across the double bond of an alkene like but-2-en-1-ol.

The generation of the P-centered radical can be achieved through various means, including the use of transition metal catalysts, visible-light photoredox catalysis, or electrochemical methods. oaepublish.comresearchgate.net For but-2-en-1-ol, the addition of a phosphinoyl radical would lead to a carbon-centered radical intermediate, which is then quenched to afford the final product. This approach is particularly useful for creating C(sp³)–P(V) bonds. nih.gov The reaction is compatible with various functional groups, including the hydroxyl group present in but-2-en-1-ol. oaepublish.com Recent developments have focused on deoxyphosphonylation, where alcohols are activated and converted into radical precursors for reaction with P(III) species. nih.gov

Initiation MethodCatalyst/ReagentSubstrate ScopeRef.
Photoredox CatalysisOrganic Dyes (e.g., Eosin Y), Iridium or Ruthenium complexesUnactivated Alkenes oaepublish.comresearchgate.net
Transition Metal CatalysisCopper, Silver, Nickel saltsAlkenes, Alkynes oaepublish.comnih.gov
Electrochemical-P(O)-H compounds oaepublish.com

This table represents common strategies for radical phosphorylation of unsaturated compounds.

Transesterification Processes Involving Phosphites and But-2-en-1-ol

Transesterification is a widely used method for preparing phosphite esters by reacting a pre-existing phosphite (e.g., trimethyl phosphite or triphenyl phosphite) with an alcohol, in this case, but-2-en-1-ol. The reaction involves the exchange of an alkoxy or aryloxy group on the phosphorus atom with the but-2-en-1-oxy group. This process is typically catalyzed by an acid or a base and is reversible. sciencemadness.org

To drive the reaction to completion, it is often necessary to remove the alcohol byproduct (e.g., methanol or phenol) from the reaction mixture, for instance, by distillation. sciencemadness.orggoogle.com The choice of catalyst and reaction conditions can influence the rate and selectivity of the reaction. For example, sodium phenate has been used as an effective catalyst for the transesterification of triphenyl phosphite. google.com Microwave-assisted alcoholysis, sometimes in the presence of ionic liquids, has also been explored to accelerate the transesterification of phosphonates. mtak.hu Zinc catalysts have been shown to be effective for the selective synthesis of phosphite diesters through consecutive transesterification steps under mild, additive-free conditions. nih.gov

CatalystReactant PhosphiteConditionsKey FeatureRef.
None (Thermal)Diethyl methylphosphoniteReflux, N₂ atmosphereEquilibrium-driven sciencemadness.org
Sodium PhenateTriphenyl phosphiteHeat, reduced pressureRemoval of phenol byproduct google.com
Zn(OTf)₂Bis(2,2,2-trifluoroethyl) H-phosphonateRoom TemperatureHigh selectivity for diesters nih.gov
Ionic Liquid (e.g., [emim][HSO₄])Diethyl phenylphosphonateMicrowave irradiationCan promote fission to acid-esters mtak.hu

This table provides examples of transesterification conditions for producing phosphites and phosphonates.

Reactions with Phosphorochloridites and Other P(III) Halides

A direct and common method for synthesizing but-2-en-1-yl phosphites is the reaction between but-2-en-1-ol and a phosphorus (III) halide, such as phosphorus trichloride (B1173362) (PCl₃) or a dichlorophosphine (RPCl₂). The hydroxyl group of the alcohol acts as a nucleophile, attacking the electrophilic phosphorus atom and displacing a chloride ion.

This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid (HCl) byproduct that is formed. The stoichiometry of the reactants can be controlled to produce mono-, di-, or tri-substituted phosphites. For example, reacting three equivalents of but-2-en-1-ol with one equivalent of PCl₃ in the presence of three equivalents of a base would yield tris(but-2-en-1-yl) phosphite. Using phosphorochloridites (ROPCl₂) allows for the synthesis of mixed phosphites.

Multi-Component Reactions Incorporating But-2-en-1-ol and Phosphorous Acid Components

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. beilstein-journals.orgnih.govtcichemicals.com Organophosphorus compounds can be readily synthesized using MCRs.

A well-known example is the Kabachnik-Fields reaction, which is a one-pot synthesis of α-aminophosphonates from an aldehyde, an amine, and a dialkyl phosphite (a derivative of phosphorous acid). beilstein-journals.orgnih.gov In a hypothetical application involving a derivative of but-2-en-1-ol, a but-2-en-1-oxycarbonyl-containing aldehyde could react with an amine and diethyl phosphite to generate a complex phosphonate. Alternatively, but-2-en-1-ol could be incorporated into one of the other components before the MCR. The versatility of MCRs allows for the rapid generation of diverse libraries of organophosphorus compounds. beilstein-journals.orgorganic-chemistry.org

Development of Stereoselective Synthetic Pathways

Enantioselective Synthesis of Chiral Phosphorus Centers

The synthesis of organophosphorus compounds with a stereogenic phosphorus center (P-chiral compounds) is of significant interest due to their applications as chiral ligands in asymmetric catalysis. nih.gov Developing enantioselective methods to create these centers is a key challenge.

One common strategy involves the use of chiral auxiliaries. For instance, a chiral alcohol can be reacted with a P(III) halide like PCl₃ to form a chiral phosphorochloridite. Subsequent reaction of this chiral reagent with but-2-en-1-ol would lead to a diastereomeric mixture of P-chiral phosphites. The chiral auxiliary can then be removed after further transformations.

Another powerful approach is asymmetric catalysis. For example, palladium-catalyzed allylic substitution reactions using chiral phosphine ligands are well-established for creating C-C, C-N, and C-O bonds with high enantioselectivity. acs.orgnih.gov More recently, organocatalytic methods, such as those using biscinchona alkaloids, have been developed for the enantioselective desymmetrization of prochiral phosphorus compounds to create P-stereogenic centers. nih.govrsc.org These methods provide access to optically active phosphine oxides and other P-chiral compounds with high enantiomeric ratios. rsc.org

StrategyMethodExampleRef.
Chiral AuxiliaryReaction with a chiral phosphorochloridite derived from a chiral diol.Diastereoselective formation of a mixed phosphite. researchgate.net
Asymmetric CatalysisPd-catalyzed allylic alkylation with chiral P,N-ligands.Enantioselective synthesis of allylic compounds. acs.orgnih.gov
OrganocatalysisBiscinchona alkaloid-catalyzed desymmetrization of bisphenols.Enantioselective synthesis of P-chiral phosphine oxides. nih.govrsc.org

This table summarizes key strategies for achieving enantioselectivity in the synthesis of chiral phosphorus compounds.

Diastereoselective Control in Product Formation (e.g., involving E/Z isomers of But-2-en-1-ol)

The reaction of allylic alcohols, such as but-2-en-1-ol, with phosphorous acid or its derivatives can proceed through various mechanisms, often involving an initial activation of the phosphorus reagent. The stereochemistry of the starting but-2-en-1-ol isomer plays a crucial role in determining the diastereomeric ratio of the final organophosphorus product. This control is typically exerted through a concerted, stereospecific transition state.

While specific research detailing the direct reaction of (E)- and (Z)-but-2-en-1-ol with phosphorous acid under various conditions is not extensively documented in readily available literature, the principles of diastereoselective control can be inferred from analogous reactions in organophosphorus and organoboron chemistry. For instance, in reactions like the crotylboration of aldehydes, the geometry of the crotylboronate (E or Z) dictates the relative stereochemistry of the newly formed stereocenters in the homoallylic alcohol product. A similar principle is expected to apply to the phosphonylation of but-2-en-1-ol.

The reaction likely proceeds through an allylic rearrangement, where the phosphorus nucleophile attacks the double bond with concomitant migration of the double bond and displacement of the hydroxyl group (or a derivative thereof). The geometry of the starting alkene (E or Z) will influence the conformation of the cyclic transition state, thereby favoring the formation of a specific diastereomer.

Detailed Research Findings:

Detailed studies on analogous systems, such as the palladium-catalyzed phosphonylation of allylic acetates, have demonstrated high levels of stereocontrol. In these reactions, the stereochemical outcome is often dependent on the nature of the catalyst and the reaction conditions. For the reaction of but-2-en-1-ol with phosphorous acid, it is hypothesized that the use of chiral catalysts or auxiliaries could further enhance the diastereoselectivity.

The geometry of the but-2-en-1-ol isomer is expected to be a key determinant of the product's stereochemistry.

Reaction with (E)-But-2-en-1-ol: The trans configuration of the methyl and the hydroxymethyl groups in the (E)-isomer would likely lead to a transition state that minimizes steric interactions, resulting in the preferential formation of one diastereomer.

Reaction with (Z)-But-2-en-1-ol: Conversely, the cis configuration in the (Z)-isomer would lead to a different set of steric interactions in the transition state, favoring the formation of the other diastereomer.

To illustrate the potential for diastereoselective control, a hypothetical data set based on these principles is presented in the table below. This table demonstrates how the choice of the starting isomer of but-2-en-1-ol could influence the diastereomeric ratio of the resulting but-2-en-1-ylphosphonic acid.

Starting Isomer of But-2-en-1-olReaction ConditionsMajor DiastereomerDiastereomeric Ratio (Major:Minor)
(E)-But-2-en-1-olPhosphorous Acid, RefluxDiastereomer A85:15
(Z)-But-2-en-1-olPhosphorous Acid, RefluxDiastereomer B82:18
(E)-But-2-en-1-olPhosphorous Acid, Chiral Catalyst X, Room Temp.Diastereomer A95:5
(Z)-But-2-en-1-olPhosphorous Acid, Chiral Catalyst X, Room Temp.Diastereomer B93:7

Mechanistic Elucidation of But 2 En 1 Ol and Phosphorous Acid Interactions

Protonation and Activation Mechanisms of But-2-en-1-ol (B7822390) by Phosphorous Acid

The initial and critical step in the reaction is the activation of the but-2-en-1-ol molecule. Phosphorous acid (H₃PO₃), acting as an acid catalyst, facilitates this process. chemicalforums.com The reaction commences with the protonation of the hydroxyl (-OH) group of the alcohol. A lone pair of electrons on the oxygen atom of the hydroxyl group performs a nucleophilic attack on a proton from the phosphorous acid. chemicalforums.com

This proton transfer results in the formation of a protonated alcohol, specifically a but-2-en-1-yloxonium ion. The significance of this step lies in the transformation of the hydroxyl group, which is a poor leaving group, into an alkyloxonium ion (-OH₂⁺). This ion contains a water moiety that is an excellent leaving group. chemicalforums.comyoutube.com The subsequent cleavage of the carbon-oxygen bond is energetically more favorable, as the leaving group departs as a stable, neutral water molecule. This activation is a prerequisite for the subsequent substitution reactions that characterize the interaction. libretexts.org

Nucleophilic Attack and Ester/Phosphonate (B1237965) Formation Pathways

Following the activation of the alcohol, the system is primed for nucleophilic attack. Phosphorous acid exists predominantly in its phosphonic acid tautomeric form, HP(O)(OH)₂, which contains a reactive P-H bond. wikipedia.orgwikipedia.org In the reaction medium, species derived from phosphorous acid can act as nucleophiles. The activated but-2-enyl substrate, typically in the form of an allylic carbocation (see section 3.4), becomes the electrophile.

The primary pathway involves the nucleophilic attack by an oxygen atom of a phosphorous acid molecule on the electrophilic carbon of the but-2-enyl system. This attack leads to the formation of a new carbon-oxygen-phosphorus (C-O-P) bond, resulting in the formation of a phosphate (B84403) ester. libretexts.org While phosphonates, characterized by a direct carbon-phosphorus (C-P) bond, are crucial organophosphorus compounds, their synthesis from phosphorous acid and alcohols typically requires different reaction pathways, such as the Kabachnik-Fields or Pudovik reactions. wikipedia.org Therefore, in this direct acid-catalyzed reaction, the formation of an ester of phosphorous acid (a phosphite (B83602) ester) is the expected outcome.

Allylic Rearrangements and Regioselectivity in Phosphorylation Products

A defining characteristic of nucleophilic substitution reactions involving allylic substrates like but-2-en-1-ol is the frequent occurrence of allylic rearrangements. researchgate.netwikipedia.orglscollege.ac.in This phenomenon leads to the formation of a mixture of constitutional isomers. The nucleophile may attack the carbon atom where the leaving group was originally attached (the α-carbon) or the carbon atom at the other end of the double bond (the γ-carbon). wikipedia.orgslideshare.net This results in both a "direct" substitution product and a "rearranged" product. researchgate.netyoutube.com The distribution of these products is governed by the specific reaction mechanism and conditions.

The formation of rearranged products in allylic systems can be explained by two primary mechanisms: Sₙ1' and Sₙ2'.

Sₙ1' Mechanism : This pathway proceeds through a discrete, resonance-stabilized allylic carbocation intermediate. researchgate.netlscollege.ac.inslideshare.net In the context of the acid-catalyzed reaction of but-2-en-1-ol, the departure of the water molecule from the protonated alcohol generates this carbocation. youtube.com Because the intermediate is a resonance hybrid, the subsequent nucleophilic attack can occur at either of the two electron-deficient carbons, leading to a mixture of products. lscollege.ac.inyoutube.com This mechanism is favored under conditions that promote carbocation formation, such as the use of polar protic solvents and substrates that can form stable carbocations. youtube.com

Sₙ2' Mechanism : This is a concerted, single-step process where the nucleophile attacks the γ-carbon, which induces a shift of the π-electrons and the simultaneous departure of the leaving group from the α-carbon. wikipedia.orglscollege.ac.inyoutube.com This mechanism avoids a carbocation intermediate and is more likely to occur with strong nucleophiles and sterically unhindered substrates. lscollege.ac.in Given the acid-catalyzed conditions which strongly favor carbocation formation, the Sₙ1' pathway is the more probable mechanism for the reaction between but-2-en-1-ol and phosphorous acid.

The key to understanding the formation of isomeric products via the Sₙ1' mechanism is the resonance stabilization of the intermediate but-2-enyl carbocation. youtube.comresearchgate.net After the departure of water from the protonated but-2-en-1-ol, a primary allylic carbocation is initially formed at C1. This carbocation is stabilized by resonance, where the positive charge is delocalized across the allylic system.

The resonance hybrid can be represented by two major contributing structures:

A primary allylic carbocation with the positive charge on C1 and the double bond between C2 and C3.

A secondary allylic carbocation with the positive charge on C3 and the double bond between C1 and C2. youtube.com

Attack at C1 : Leads to the formation of the unrearranged product, but-2-en-1-yl phosphite.

Attack at C3 : Leads to the formation of the rearranged isomeric product, but-3-en-2-yl phosphite. youtube.com

Role of Reactive Intermediates (e.g., Allylic Carbocations, Zwitterionic Species)

Allylic Carbocations : The resonance-stabilized allylic carbocation is the central reactive intermediate in the Sₙ1' pathway. researchgate.netlibretexts.org Its enhanced stability compared to a simple primary carbocation is due to the delocalization of the positive charge over the π-electron system formed by the overlapping p-orbitals on C1, C2, and C3. libretexts.org This delocalization spreads the charge, reducing the energy of the intermediate and facilitating its formation. youtube.comlibretexts.org

Zwitterionic Species : While the carbocation is the principal intermediate, the potential role of zwitterionic species cannot be entirely discounted. In some reactions involving phosphorus compounds, zwitterionic intermediates have been proposed or identified. researchgate.netmdpi.com A transient zwitterionic intermediate could theoretically be formed, for instance, by the attack of the neutral phosphorous acid molecule on the carbocation. However, in a strongly acidic medium, the carbocation pathway is generally considered the dominant one. Theoretical studies on related phosphate systems have considered the possibility of elusive zwitterionic intermediates, but their significance in this specific reaction remains a subject for deeper computational investigation. researchgate.net

Kinetic and Thermodynamic Considerations of Reaction Pathways

In reactions that can yield multiple isomeric products, such as the phosphorylation of but-2-en-1-ol, the final product ratio can be determined by either kinetic or thermodynamic control. libretexts.org

Kinetic Control : This regime governs reactions where the product distribution reflects the relative rates of formation of the products. The product formed via the lowest energy transition state will predominate. The stability of the intermediate carbocation plays a role here; the secondary allylic carbocation (charge at C3) is more stable than the primary (charge at C1). youtube.com This might lower the activation energy for attack at C3, potentially making the rearranged product (but-3-en-2-yl phosphite) the kinetic product.

Thermodynamic Control : This applies when the reaction conditions allow for the products to equilibrate. The product distribution will then reflect the relative thermodynamic stabilities of the final products. The stability of the alkene is a key factor. Generally, internal alkenes are more stable than terminal alkenes due to hyperconjugation. chemrxiv.org The unrearranged product, but-2-en-1-yl phosphite, contains an internal (disubstituted) double bond, while the rearranged product, but-3-en-2-yl phosphite, has a terminal (monosubstituted) double bond. Therefore, the unrearranged product is likely the thermodynamically more stable isomer.

The interplay between these factors determines the final outcome. At lower temperatures, the reaction may be under kinetic control, while at higher temperatures or with longer reaction times, the thermodynamically favored product is more likely to dominate.

FeatureUnrearranged PathwayRearranged Pathway
Intermediate Carbocation Primary Allylic (at C1)Secondary Allylic (at C3)
Relative Stability of Intermediate Less StableMore Stable
Product But-2-en-1-yl phosphiteBut-3-en-2-yl phosphite
Alkene Substitution in Product Internal (Disubstituted)Terminal (Monosubstituted)
Relative Stability of Product More Stable (Thermodynamic Product)Less Stable
Likely Favored By Thermodynamic Control (Higher Temp.)Kinetic Control (Lower Temp.)

Application of Theoretical and Computational Chemistry for Mechanism Elucidation

Due to the absence of specific published theoretical and computational studies on the direct reaction between but-2-en-1-ol and phosphorous acid, this section will elucidate potential reaction mechanisms by drawing parallels with well-documented computational studies on analogous systems. The interaction between an allylic alcohol and a phosphorus(III) acid can be complex, with several competing pathways. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to explore these potential energy surfaces, identify transition states, and predict the most likely reaction products.

The primary plausible reaction pathways between but-2-en-1-ol and phosphorous acid that can be investigated through computational methods include:

Direct Esterification: The classical reaction between an alcohol and an acid to form an ester and water.

Pudovik-type Addition: The addition of the P-H bond of the H-phosphonate tautomer of phosphorous acid across the carbon-carbon double bond of but-2-en-1-ol.

Computational models would typically be constructed using a suitable level of theory, such as B3LYP or M06-2X, with a basis set like 6-31G** or larger to accurately describe the electronic structure and energetics of the reactants, intermediates, transition states, and products. Solvation effects can be incorporated using continuum models like the Polarizable Continuum Model (PCM).

Hypothetical Computational Investigation of the Esterification Pathway

A computational study of the direct esterification would involve modeling the protonation of the hydroxyl group of but-2-en-1-ol by phosphorous acid, followed by the nucleophilic attack of the phosphorus atom on the activated alcohol. The subsequent elimination of a water molecule would lead to the formation of the corresponding phosphite ester. Key parameters from such a hypothetical study are presented in Table 1.

Table 1: Hypothetical Calculated Thermodynamic Data for the Esterification Pathway This table is generated based on expected values for analogous reactions and is for illustrative purposes.

Step Reactants Transition State (TS) Products ΔH (kcal/mol) ΔG (kcal/mol)
1 But-2-en-1-ol + H₃PO₃ TS₁ (Proton Transfer) Protonated But-2-en-1-ol + H₂PO₃⁻ -5.2 +2.1
2 Protonated But-2-en-1-ol + H₂PO₃⁻ TS₂ (Nucleophilic Attack) Intermediate Adduct -10.8 -1.5

Hypothetical Computational Investigation of the Pudovik-type Addition

Phosphorous acid exists in tautomeric equilibrium with the more reactive H-phosphonate form, which possesses a nucleophilic phosphorus atom. The Pudovik reaction involves the addition of this P-H bond to an unsaturated system. A computational investigation of this pathway would explore the base-catalyzed or thermally induced addition of the H-phosphonate to the double bond of but-2-en-1-ol. This would likely proceed via a concerted or stepwise mechanism involving the formation of a carbanionic intermediate. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) would be a key aspect of the investigation.

Table 2: Hypothetical Calculated Activation Barriers for Pudovik-type Addition This table is generated based on expected values for analogous reactions and is for illustrative purposes.

Reaction Pathway Transition State Activation Energy (ΔG‡, kcal/mol) Predicted Major Product
Anti-Markovnikov Addition TS_anti-Markovnikov +25.8 4-hydroxy-2-pentylphosphonic acid

Detailed Research Findings from Analogous Systems

While a direct computational study on but-2-en-1-ol and phosphorous acid is not available, studies on related reactions provide valuable insights:

Conversion of Allylic Alcohols to Phosphonates: Computational studies on the reaction of allylic alcohols with triethyl phosphite, catalyzed by a Lewis acid like ZnI₂, suggest a mechanism involving the activation of the alcohol by the Lewis acid, followed by nucleophilic attack by the phosphite. nih.gov This indicates that the activation of the but-2-en-1-ol hydroxyl group is a crucial step, which in the case of phosphorous acid, could be achieved through self-protonation or catalysis by a stronger acid.

Phospha-Michael Addition of H-phosphonates: Theoretical investigations into the phospha-Michael addition of H-phosphonates to various Michael acceptors have elucidated the role of catalysts and the nature of the transition states. rsc.org These studies often reveal a concerted mechanism where the P-H bond addition and proton transfer occur in a single step. For the reaction with but-2-en-1-ol, this would imply a cyclic transition state involving the alcohol, the H-phosphonate, and potentially a catalyst.

DFT Studies on Phosphorylation of Alcohols: DFT calculations have been employed to understand the phosphorylation of alcohols by various phosphorylating agents. researchgate.net These studies highlight the importance of hydrogen bonding and the explicit inclusion of solvent molecules in accurately modeling the reaction energetics. A similar approach would be necessary to correctly model the interaction between but-2-en-1-ol and phosphorous acid, given the hydrogen bonding capabilities of both molecules.

Structural Characterization and Spectroscopic Analysis of Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organophosphorus compounds, providing detailed information about the phosphorus nucleus, the organic framework, and the stereochemistry of the molecule.

Phosphorus-31 NMR is a highly effective method for analyzing the chemical environment of the phosphorus atom. huji.ac.ilwikipedia.org The ³¹P nucleus has a spin of 1/2 and is 100% naturally abundant, resulting in sharp, easily interpretable spectra. wikipedia.org The chemical shift (δ) in ³¹P NMR is sensitive to the oxidation state, coordination number, and the nature of the substituents on the phosphorus atom.

For the product (2-buten-1-yl)phosphonic acid, the phosphorus atom is in a pentavalent state, existing as a phosphonate (B1237965). The ³¹P NMR spectrum is typically recorded with proton decoupling to simplify the signal to a single sharp peak. The chemical shift for phosphonates generally appears in a specific region of the spectrum. The presence of a signal in the expected range for an alkyl phosphonic acid would provide strong evidence for the formation of the product.

Table 1: Plausible ³¹P NMR Data for (2-buten-1-yl)phosphonic acid

CompoundSolventChemical Shift (δ) ppm
(2-buten-1-yl)phosphonic acidD₂O18.5

Note: The chemical shift is referenced to an external 85% H₃PO₄ standard. The exact chemical shift can vary based on solvent, pH, and temperature.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. These spectra are crucial for confirming the structure of the butenyl group and its attachment to the phosphorus atom.

In the ¹H NMR spectrum, the signals for the vinylic protons (H-2 and H-3) and the methylene protons adjacent to the phosphorus atom (H-1) are of particular interest. The coupling constants between these protons, especially the ³J(H,H) coupling across the double bond, can be used to determine the stereochemistry (E or Z configuration) of the butenyl chain. Furthermore, the protons on the carbon attached to the phosphorus will show coupling to the ³¹P nucleus (²J(P,H)), resulting in a characteristic splitting pattern (a doublet in the proton-decoupled ³¹P spectrum).

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the butenyl group. Similar to ¹H NMR, the carbon atoms will exhibit coupling to the ³¹P nucleus, with the magnitude of the coupling constant decreasing with the number of bonds separating the nuclei (¹J(P,C) > ²J(P,C)).

Table 2: Plausible ¹H NMR Data for (E)-(2-buten-1-yl)phosphonic acid

Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constants (Hz)
H-1 (CH₂)2.65doublet of doublets²J(P,H) = 22.0, ³J(H,H) = 7.5
H-2 (=CH)5.50multiplet³J(H,H) = 15.0 (trans), ³J(H,H) = 7.5, ³J(P,H) = 8.0
H-3 (=CH)5.75multiplet³J(H,H) = 15.0 (trans), ⁴J(H,H) = 6.5, ⁴J(P,H) = 3.0
H-4 (CH₃)1.70doublet⁴J(H,H) = 6.5
P-OH10.8broad singlet-

Table 3: Plausible ¹³C NMR Data for (E)-(2-buten-1-yl)phosphonic acid

Carbon AssignmentChemical Shift (δ) ppmMultiplicity (due to P-coupling)Coupling Constant ¹J(P,C) (Hz)
C-1 (CH₂)35.2doublet135.0
C-2 (=CH)125.8doublet12.0
C-3 (=CH)132.5doublet8.0
C-4 (CH₃)17.9singlet-

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra and confirming the connectivity of the atoms within the molecule. science.govscience.gov

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For (2-buten-1-yl)phosphonic acid, COSY would show cross-peaks between H-1 and H-2, H-2 and H-3, and H-3 and H-4, confirming the sequence of the butenyl chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. libretexts.org This allows for the definitive assignment of each carbon signal based on the assignment of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. youtube.com This is particularly useful for identifying quaternary carbons and for confirming the connectivity between different parts of the molecule. For instance, HMBC would show a correlation between the H-1 protons and the C-2 and C-3 carbons, and more importantly, between the H-1 protons and the phosphorus atom, confirming the C-P bond.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., P=O, P-H, C=C, O-H)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. chemidept.com For (2-buten-1-yl)phosphonic acid, the IR spectrum would be expected to show several key absorption bands.

The presence of a strong, broad absorption in the region of 3000-2500 cm⁻¹ is characteristic of the O-H stretching of a phosphonic acid, which is often hydrogen-bonded. A very strong absorption for the P=O (phosphoryl) group is typically observed in the range of 1250-1150 cm⁻¹. The C=C stretching vibration of the butenyl group would appear around 1650 cm⁻¹. Additionally, the P-O stretching vibrations would be visible in the fingerprint region, typically between 1100 and 900 cm⁻¹.

Table 4: Plausible IR Absorption Bands for (2-buten-1-yl)phosphonic acid

Functional GroupAbsorption Range (cm⁻¹)Intensity
O-H stretch (acid)3000-2500Strong, Broad
C-H stretch (sp²)3100-3000Medium
C-H stretch (sp³)2980-2850Medium
C=C stretch1650Medium
P=O stretch1200Strong
P-O stretch1050Strong
=C-H bend970Strong

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the product and to gain structural information from its fragmentation pattern. libretexts.orgwikipedia.org For (2-buten-1-yl)phosphonic acid (C₄H₉O₃P), the expected molecular weight is 136.08 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition.

Electron ionization (EI) mass spectrometry would likely lead to significant fragmentation. The fragmentation pattern of organophosphorus compounds can be complex but often involves cleavage of the C-P bond and rearrangements. mdpi.com Common fragmentation pathways for an alkylphosphonic acid could include the loss of water, the butenyl group, and rearrangements leading to characteristic phosphorus-containing ions.

Table 5: Plausible Mass Spectrometry Data for (2-buten-1-yl)phosphonic acid

m/z (charge-to-mass ratio)Proposed Fragment Ion
136[M]⁺ (Molecular Ion)
118[M - H₂O]⁺
81[H₂PO₃]⁺
55[C₄H₇]⁺ (Butenyl cation)
41[C₃H₅]⁺ (Allyl cation)

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Determination

If the reaction product can be obtained as a suitable single crystal, X-ray crystallography can provide an unambiguous determination of its three-dimensional structure in the solid state. researchgate.netresearchgate.net This technique would definitively confirm the connectivity of all atoms and provide precise bond lengths and angles.

For (2-buten-1-yl)phosphonic acid, X-ray crystallography would be particularly valuable for:

Confirming the E/Z stereochemistry of the double bond.

Determining the conformation of the butenyl chain relative to the phosphonic acid group.

Analyzing the hydrogen bonding network in the crystal lattice, which would involve the phosphonic acid O-H and P=O groups.

The successful growth of a single crystal and subsequent X-ray diffraction analysis would provide the most definitive structural proof for the reaction product.

Chromatographic and Other Separation Techniques for Product Isolation and Purification

The successful isolation and purification of phosphite (B83602) ester products from the reaction between but-2-en-1-ol (B7822390) and phosphorous acid are critical for accurate structural elucidation and subsequent analysis. The reaction mixture typically contains the desired phosphite esters (mono-, di-, and tri-substituted), unreacted starting materials, and various side products. A multi-step approach combining several separation techniques is often necessary to achieve high purity. These methods exploit differences in the physicochemical properties of the components, such as polarity, volatility, and ionic character.

Initial Workup: Extraction and Washing

Following the reaction, an initial purification is typically performed using liquid-liquid extraction. The crude reaction mixture is diluted with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate). This organic phase is then washed sequentially with water and a mild aqueous base, such as a saturated sodium bicarbonate solution. This procedure effectively removes the highly polar and acidic unreacted phosphorous acid into the aqueous layer. A final wash with a saturated sodium chloride solution (brine) is often used to remove residual water from the organic phase before drying with an anhydrous salt like magnesium sulfate.

Distillation

For thermally stable and volatile phosphite esters, vacuum distillation is a viable method for purification. This technique separates compounds based on differences in their boiling points. Unreacted but-2-en-1-ol can be removed as a lower-boiling point fraction, while the desired phosphite ester products are collected at higher temperatures under reduced pressure. This method is particularly effective for separating the target compounds from non-volatile impurities or polymeric side products.

Column Chromatography

Adsorption column chromatography, most commonly using silica gel as the stationary phase, is a powerful and widely used technique for purifying organophosphorus compounds. nih.gov The separation is based on the differential adsorption of components to the stationary phase, driven by polarity. A non-polar solvent system is typically used as the mobile phase (eluent), with polarity gradually increased to elute compounds of increasing polarity. For the products of the but-2-en-1-ol and phosphorous acid reaction, less polar compounds like the tri-substituted phosphite ester elute first, followed by the more polar di- and mono-substituted esters.

Table 1: Example Parameters for Silica Gel Column Chromatography
ParameterDescription
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Gradient system starting with Hexane/Ethyl Acetate (B1210297) (95:5), gradually increasing to Hexane/Ethyl Acetate (70:30)
Expected Elution Order 1. Tris(but-2-en-1-yl) phosphite 2. Bis(but-2-en-1-yl) phosphite 3. Mono(but-2-en-1-yl) phosphite
Detection Method Thin-Layer Chromatography (TLC) with potassium permanganate stain or phosphomolybdic acid stain

High-Performance Liquid Chromatography (HPLC)

HPLC offers higher resolution and is used for both analytical assessment of purity and preparative-scale purification.

Reversed-Phase (RP-HPLC): This is the most common mode for separating organic molecules. The stationary phase is non-polar (e.g., C18), and a polar mobile phase is used. For phosphite esters, a mobile phase consisting of acetonitrile and water is often effective. sielc.com More polar compounds elute earlier, while less polar compounds are retained longer on the column.

Ion-Pair Chromatography: To improve the retention and separation of any residual acidic or ionic phosphorus species on a reversed-phase column, an ion-pairing agent can be added to the mobile phase. researchgate.net Reagents like tetrabutylammonium hydroxide (B78521) create neutral ion pairs with anionic compounds, enhancing their interaction with the non-polar stationary phase. researchgate.net

Table 2: Typical Conditions for Analytical RP-HPLC
ParameterCondition
Column C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with Acetonitrile/Water
Flow Rate 1.0 mL/min
Detector UV (at a low wavelength, e.g., 210 nm) or Evaporative Light Scattering Detector (ELSD)

Gas Chromatography (GC)

Gas chromatography is an essential analytical tool for assessing the purity and composition of the final, purified phosphite ester fractions. researchgate.net The sample is vaporized and passed through a column, and components are separated based on their volatility and interaction with the column's stationary phase. webassign.net When coupled with a mass spectrometer (GC-MS), it also provides structural information for each separated component, aiding in the identification of isomers and byproducts. morressier.com Given the reactivity of some phosphorus compounds, care must be taken to use inert materials in the GC system to prevent sample degradation. k-state.edu

Table 3: Representative Parameters for Gas Chromatography Analysis
ParameterCondition
Column Capillary column with a non-polar stationary phase (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm)
Carrier Gas Helium or Hydrogen at a constant flow rate
Injector Temperature 250 °C
Oven Program Initial temperature of 60 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)

Chemical Transformations and Reactivity of But 2 En 1 Ol/phosphorous Acid Derivatives

Hydrolytic Stability and Degradation Pathways of Phosphonate (B1237965)/Phosphate (B84403) Esters

The stability of phosphonate and phosphate esters derived from but-2-en-1-ol (B7822390) is a critical factor in their application and persistence. Hydrolysis, the cleavage of the P-O-C bond by water, is a primary degradation pathway. The rate and mechanism of this hydrolysis are influenced by several factors, including pH, temperature, and the nature of the substituents on the phosphorus atom. nih.gov

Generally, the hydrolysis of phosphonate esters can occur under both acidic and basic conditions. nih.gov

Acid-Catalyzed Hydrolysis: In acidic media, the reaction typically involves protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom and facilitates nucleophilic attack by water. nih.gov

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion directly attacks the phosphorus center, leading to the displacement of the butenoxy group. nih.gov

The allylic nature of the butenyl group can influence the stability of the ester. The presence of the double bond may affect the electron density at the ester linkage, although specific quantitative data on butenyl phosphonates is not extensively detailed in the provided results. The general stability of phosphite (B83602) esters is known to be susceptible to moisture, leading to hydrolysis which can be mitigated by the addition of stabilizers like nitrogen-containing compounds. google.comgoogle.com

Enzymatic degradation is also a relevant pathway, particularly in biological systems. Carboxylesterases can catalyze the hydrolysis of phosphonate esters, often proceeding at a much faster rate than chemical hydrolysis. researchgate.net

Factors Influencing Hydrolytic Rate of Phosphonate Esters

FactorEffect on Hydrolysis RateReference
pH Rate is influenced by H+ or OH- concentration. nih.gov
Temperature Increased temperature generally accelerates hydrolysis. nih.gov
Leaving Group The stability of the departing alcoholate influences the rate. nih.gov
Solvent The nature of the solvent can affect reaction rates. nih.gov

Oxidation Reactions of Phosphorous Esters to Phosphate Analogues

Phosphite esters, which are derivatives of P(III) phosphorous acid, are readily oxidized to the corresponding phosphate esters, containing a P(V) center. wikipedia.org This oxidation is a common and synthetically useful reaction. A variety of oxidizing agents can be employed for this transformation.

P(OR)₃ + [O] → OP(OR)₃ wikipedia.org

This reaction is fundamental to the application of some phosphite esters as stabilizers in polymers, where they act as antioxidants. wikipedia.org The oxidation can be achieved using various reagents, including:

Air/Oxygen: In the presence of a suitable catalyst, such as copper salts, phosphites can be oxidized by atmospheric oxygen.

Peroxides: Hydrogen peroxide and other organic peroxides are effective oxidants for this conversion. organic-chemistry.org

Halogens: Halogens, in the presence of an alcohol, can lead to the formation of phosphate esters.

Quinones: In combination with an alcohol like benzyl (B1604629) alcohol, p-quinones can oxidize trialkyl phosphites to trialkyl phosphates. oup.com

The conversion of butenyl phosphites to butenyl phosphates is a key step in modifying the electronic and steric properties of the phosphorus moiety, which can be important for subsequent reactions or for tuning the properties of the final product.

Common Oxidizing Systems for Phosphite to Phosphate Conversion

Oxidizing Agent/SystemConditionsReference
p-Quinones / Benzyl Alcohol- oup.com
Molecular Iodine / H₂O₂Mild reaction conditions organic-chemistry.org
AirRoom temperature, visible light, photoredox catalyst organic-chemistry.org
Halogens / AlcoholStepwise or direct

Further Derivatization of Phosphorus-Containing Moieties (e.g., halogenation, amidation)

Beyond oxidation, the phosphorus center in butenyl phosphites and phosphonates can undergo other derivatizations, such as halogenation and amidation, to introduce new functional groups.

Halogenation: Trialkyl phosphites can react with halogens like chlorine in the absence of other nucleophiles to form phosphorochloridates. For a butenyl phosphite, this would yield a butenyl phosphorochloridate. This intermediate is highly reactive and can be used to introduce other nucleophiles to the phosphorus center.

(RO)₃P + Cl₂ → (RO)₂P(O)Cl + RCl (where R = butenyl)

Amidation: The reaction of phosphites with amines can lead to the formation of phosphoramidates. This can be achieved through various methods, including iodine-mediated reactions or copper-catalyzed oxidative coupling with amines. researchgate.netnih.gov These reactions involve the formation of a P-N bond, which is a key structural motif in many biologically active molecules and ligands. nih.gov The reaction of a butenyl phosphite with an amine in the presence of an oxidizing agent would yield a butenyl phosphoramidate.

Reactions Involving the Allylic Double Bond in the Product Structure (e.g., Hydrogenation, Epoxidation, Halogenation)

The but-2-enyl group in these phosphorus compounds contains a reactive carbon-carbon double bond, which can participate in a variety of addition reactions characteristic of alkenes.

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation. This reaction converts the unsaturated butenyl phosphonate into a saturated butyl phosphonate. Rhodium-based catalysts, particularly with chiral ligands, have been shown to be effective for the asymmetric hydrogenation of α,β-unsaturated phosphonates, suggesting that similar catalysts could be applied to butenyl systems. nih.govnih.gov The efficiency of the hydrogenation can be influenced by the substituents on both the phosphorus atom and the double bond. nih.gov

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond is a classic alkene reaction that would yield a dihalogenated butyl phosphonate derivative. wikipedia.orgpressbooks.pub This electrophilic addition proceeds via a cyclic halonium ion intermediate, resulting in the formation of a vicinal dihalide. wikipedia.orgorganicchemistrytutor.com The general reaction is:

R-CH=CH-R' + X₂ → R-CHX-CHX-R' (where R-CH=CH-R' is part of the butenyl phosphonate structure)

Epoxidation: The double bond can be converted to an epoxide ring using peroxy acids (e.g., m-CPBA). This reaction would transform a butenyl phosphonate into a glycidyl (B131873) phosphonate derivative. Epoxides are versatile synthetic intermediates that can be opened by a variety of nucleophiles.

While direct examples of epoxidation on butenyl phosphonates are not prevalent in the provided search results, the reactivity of allylic double bonds towards epoxidizing agents is a well-established principle in organic chemistry.

Controlled Polymerization and Oligomerization Studies of Functionalized Products

Phosphonate-containing vinyl monomers are valuable for the synthesis of functional polymers with applications in areas such as flame retardants, adhesives, and biomedical materials. researchgate.netrsc.org Derivatives of but-2-en-1-ol and phosphorous acid, if appropriately functionalized to contain a polymerizable group (like a methacrylate (B99206) or acrylate), can serve as monomers for polymerization.

The radical polymerization of vinyl phosphonate monomers has been studied, though it can be influenced by chain transfer reactions. researchgate.net Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully employed to synthesize well-defined block copolymers containing phosphonate moieties. rsc.org

The general approach would involve:

Synthesizing a monomer by reacting a butenyl phosphonate derivative with a polymerizable functional group.

(Co)polymerizing this monomer, potentially with other vinyl monomers, to create polymers with phosphorus-containing side chains. mdpi.com

These polymers can exhibit interesting properties due to the presence of the phosphonate group, such as improved adhesion and flame retardancy. rsc.org The subsequent hydrolysis of the phosphonate esters in the polymer to phosphonic acids can further modify the polymer's properties, for instance, by increasing its hydrophilicity and metal-chelating ability. mdpi.com

Catalytic Roles and Applications of But 2 En 1 Ol/phosphorous Acid Derivatives

Phosphorous Acid as a Brønsted Acid Catalyst in Organic Transformations

Phosphorous acid (H₃PO₃) and its derivatives can function as effective Brønsted acid catalysts in a variety of organic transformations. Their acidic nature can be harnessed to promote reactions involving allylic alcohols like but-2-en-1-ol (B7822390).

Influence on Allylic Alcohol Reactivity (e.g., isomerization, rearrangements)

As a Brønsted acid, phosphorous acid can protonate the hydroxyl group of but-2-en-1-ol (crotyl alcohol), converting it into a good leaving group (water). This activation facilitates the formation of an allylic carbocation, which can then undergo isomerization or rearrangement. A primary example is the isomerization of the double bond. While specific studies detailing the use of phosphorous acid for the isomerization of but-2-en-1-ol are not extensively documented in publicly available literature, the general mechanism for acid-catalyzed isomerization of allylic alcohols is well-established. This process typically leads to the formation of a more thermodynamically stable isomer. For instance, but-2-en-1-ol could potentially isomerize to 3-buten-2-ol.

Table 1: Representative Brønsted Acid-Catalyzed Isomerization of Allylic Alcohols (Note: Data presented is illustrative of the general transformation for allylic alcohols and not specific to but-2-en-1-ol with phosphorous acid, due to a lack of specific literature data.)

Allylic AlcoholBrønsted Acid CatalystProduct(s)Reference
Cinnamyl alcoholTriflic acid1-Phenyl-2-propen-1-olGeneral Knowledge
GeraniolSulfuric acidLinalool, α-TerpineolGeneral Knowledge

The acidic environment provided by phosphorous acid can also promote cas.cnnih.gov-rearrangements, where the hydroxyl group migrates to the γ-position of the allylic system. This type of transformation is synthetically valuable for accessing different constitutional isomers of allylic alcohols.

Promotion of Specific Functionalization Reactions

The activation of but-2-en-1-ol by phosphorous acid can also be exploited to promote various functionalization reactions. The in situ generated allylic carbocation is an electrophilic species that can react with a range of nucleophiles. This allows for the catalytic formation of new carbon-carbon or carbon-heteroatom bonds at the allylic position. Examples of such Brønsted acid-catalyzed dehydrative substitution reactions include Friedel-Crafts-type alkylations of arenes, as well as additions of other nucleophiles like alcohols, thiols, and amines. chemscene.com

Design and Application of Phosphorous Acid-Derived Ligands and Organocatalysts

The reaction of phosphorous acid with alcohols, including but-2-en-1-ol, can lead to the formation of phosphite (B83602) esters. These phosphites, particularly those derived from chiral alcohols, are a crucial class of ligands in asymmetric catalysis and can also exhibit organocatalytic activity.

Chiral Phosphite Ligands for Asymmetric Transition Metal Catalysis (e.g., Palladium-Catalyzed Allylic Functionalization)

Chiral phosphite ligands are widely employed in asymmetric transition-metal catalysis due to their strong π-acceptor properties and the relative ease with which their steric and electronic properties can be tuned. nih.gov While the direct synthesis of chiral phosphite ligands from but-2-en-1-ol is not a commonly cited route in the literature, the principles of their application are highly relevant. In palladium-catalyzed allylic functionalization, a chiral phosphite ligand coordinates to the palladium center, creating a chiral environment that directs the approach of a nucleophile to a π-allyl palladium intermediate. acs.org This allows for the enantioselective formation of a new bond.

The effectiveness of these ligands is often evaluated in benchmark reactions, such as the allylic alkylation of 1,3-diphenylallyl acetate (B1210297) with dimethyl malonate. The enantiomeric excess (ee) of the product is a direct measure of the ligand's ability to induce asymmetry.

Table 2: Performance of Representative Chiral Phosphite Ligands in Palladium-Catalyzed Asymmetric Allylic Alkylation (Note: This table presents data for well-established chiral phosphite ligands to illustrate their application. Ligands derived directly from but-2-en-1-ol are not represented due to a lack of specific literature data.)

LigandSubstrateNucleophileYield (%)ee (%)Reference
(R)-BINAPrac-1,3-Diphenyl-2-propenyl acetateDimethyl malonate>9596 tcichemicals.com
(S,S)-f-binaphosrac-1,3-Diphenyl-2-propenyl acetateDimethyl malonate9898 tcichemicals.com
Trost Ligandrac-3-Cyclohexenyl acetateDimethyl malonate9999 chemrxiv.org

The synthesis of chiral phosphites often involves the reaction of phosphorus trichloride (B1173362) or a related phosphorus(III) source with a chiral diol, followed by reaction with an alcohol. mdpi.com Theoretically, but-2-en-1-ol could be incorporated in the final step to generate a mixed phosphite ligand.

Organocatalytic Activity of Phosphorus-Containing Products Derived from But-2-en-1-ol and Phosphorous Acid

Phosphorus-based organocatalysis has emerged as a powerful tool in organic synthesis. nih.govnih.gov While specific examples of organocatalysts derived directly from the reaction of but-2-en-1-ol and phosphorous acid are not well-documented, the potential for such species to act as catalysts exists. For instance, certain phosphine-containing molecules can act as nucleophilic catalysts. nih.govnih.gov The reaction of but-2-en-1-ol with a phosphorus source under reducing conditions could potentially lead to phosphine (B1218219) derivatives. These could then be employed in reactions such as the Morita-Baylis-Hillman reaction.

Furthermore, chiral phosphoric acids, which are derivatives of phosphorous acid, are a prominent class of Brønsted acid organocatalysts. sigmaaldrich.com While not directly synthesized from but-2-en-1-ol, they exemplify the catalytic potential of phosphorus-containing acids in promoting a wide array of enantioselective transformations, including reductions, cycloadditions, and Mannich reactions. sigmaaldrich.com

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations of Reactants, Intermediates, and Products

Electronic structure calculations are fundamental to understanding the reactivity and properties of molecules. Methods such as Density Functional Theory (DFT) are commonly employed to determine the distribution of electrons and the energies of molecular orbitals for the reactants (but-2-en-1-ol and phosphorous acid), any potential reaction intermediates, and the final product.

Key parameters obtained from these calculations include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For the reaction between but-2-en-1-ol (B7822390) and phosphorous acid, electronic structure calculations would likely reveal that the oxygen atom of the hydroxyl group in but-2-en-1-ol is a primary site for nucleophilic attack, characterized by a high electron density. Conversely, the phosphorus atom in phosphorous acid is electron-deficient and serves as the electrophilic center.

Table 1: Calculated Electronic Properties of Reactants and Product

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
But-2-en-1-ol -9.8 2.1 11.9
Phosphorous Acid -11.2 1.5 12.7

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that might be obtained from DFT calculations.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling allows for the detailed exploration of the reaction mechanism, including the identification of transition states and the calculation of activation energies. For the phosphorylation of but-2-en-1-ol with phosphorous acid, a likely mechanism involves the nucleophilic attack of the alcohol's oxygen on the phosphorus atom.

Computational models can map out the potential energy surface of the reaction, identifying the lowest energy path from reactants to products. This path includes one or more transition states, which are high-energy structures that must be overcome for the reaction to proceed. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate.

Simulations might indicate a concerted mechanism or a stepwise process involving the formation of an intermediate. The solvent's effect on the reaction mechanism and energetics can also be incorporated into these models, providing a more realistic depiction of the reaction in a chemical environment.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A significant application of computational chemistry is the prediction of spectroscopic properties. These theoretical predictions can be compared with experimental data to confirm the structure of the reaction product.

NMR Chemical Shifts: Calculations can predict the ¹H, ¹³C, and ³¹P NMR chemical shifts for the phosphorylated derivative of but-2-en-1-ol. These predictions are based on the calculated electron density around each nucleus. Discrepancies between predicted and experimental shifts can provide insights into the molecular conformation and electronic environment.

Vibrational Frequencies: The infrared (IR) spectrum of the product can also be simulated. The calculated vibrational frequencies correspond to the various bond stretching and bending modes within the molecule. The appearance of a characteristic P-O-C stretching frequency and the disappearance of the O-H stretch from the but-2-en-1-ol would be key indicators of a successful reaction.

Table 2: Predicted Spectroscopic Data for But-2-en-1-yl phosphite (B83602)

Nucleus Predicted Chemical Shift (ppm) Vibrational Mode Predicted Frequency (cm⁻¹)
¹H (H on C1) 4.1 - 4.3 P-O-C stretch 1050 - 1100
¹³C (C1) 65 - 70 C=C stretch 1650 - 1670

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that might be obtained from quantum chemical calculations.

Conformation Analysis of But-2-en-1-ol and Its Phosphorylated Derivatives

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis involves studying the different spatial arrangements of atoms that can be achieved through rotation around single bonds.

For but-2-en-1-ol, conformational analysis would focus on the rotation around the C-C and C-O single bonds. In its phosphorylated derivative, the additional P-O-C linkage introduces more rotational freedom and potential conformations.

Computational methods can be used to calculate the potential energy as a function of specific dihedral angles. This allows for the identification of the most stable, low-energy conformations. Molecular dynamics simulations can also provide insights into the dynamic behavior of these molecules and the transitions between different conformational states. nih.gov Understanding the preferred conformations is crucial as it can influence the molecule's reactivity and its interactions with other molecules.

Advanced Research Perspectives and Emerging Areas

Integration with Flow Chemistry and Continuous Processing for Efficient Synthesis

The shift from traditional batch processing to continuous flow chemistry represents a significant leap forward in the synthesis of organophosphorus compounds. Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and the potential for seamless scale-up. researchgate.netresearchgate.net For the phosphorylation of but-2-en-1-ol (B7822390) with phosphorous acid, continuous flow reactors, such as continuous stirred tank reactors (CSTRs) or packed-bed reactors, can offer substantial improvements in yield and reaction time compared to batch methods. nih.govmdpi.com

The combination of microwave irradiation with continuous flow systems is a particularly promising avenue. researchgate.netnih.gov This synergy allows for rapid, localized heating, which can accelerate reaction rates significantly while maintaining the precise control afforded by the flow setup. primescholars.com For instance, the catalyst-free alcoholysis of dialkyl H-phosphonates has been efficiently performed in a continuous flow microwave reactor, suggesting a viable strategy for the reaction between but-2-en-1-ol and phosphorous acid derivatives. mdpi.com

Table 1: Comparison of Batch vs. Continuous Flow Processing for Organophosphorus Synthesis

Feature Batch Processing Continuous Flow Processing
Heat & Mass Transfer Often limited, potential for hotspots Highly efficient, superior temperature control
Reaction Time Typically longer (hours to days) Significantly reduced (seconds to minutes) mdpi.com
Safety Higher risk with exothermic reactions and hazardous reagents Improved safety due to small reaction volumes
Scalability Challenging, often requires re-optimization Straightforward, linear scale-up researchgate.net

| Process Control | Manual or semi-automated | Fully automated, precise control of parameters researchgate.net |

Photocatalytic and Electrocatalytic Approaches to Phosphorylation

Photocatalysis and electrocatalysis are emerging as powerful green chemistry tools for organic synthesis, offering alternatives to conventional methods that often require harsh reagents and conditions. researchgate.netrsc.org Electrosynthesis, in particular, uses electricity to drive chemical reactions, replacing traditional oxidizing or reducing agents and often proceeding under mild conditions. d-nb.info

Recent advances have demonstrated the electrochemical synthesis of various organophosphorus compounds through the formation of phosphorus-carbon (P-C), phosphorus-oxygen (P-O), and phosphorus-nitrogen (P-N) bonds. nih.gov The phosphorylation of an allylic alcohol like but-2-en-1-ol could potentially be achieved through an electrocatalytic pathway. This might involve the anodic oxidation of phosphorous acid to generate a reactive intermediate that subsequently reacts with the alcohol. The choice of electrode material—such as graphite, platinum, or nickel—is critical to the success and selectivity of the reaction. nih.govbeilstein-journals.org

Visible-light photocatalysis is another sustainable strategy that can be applied to organophosphorus chemistry. rsc.org The design of phosphorus-containing photocatalysts is an active area of research, with applications in processes like water splitting that provide insights into catalyst design. rsc.org A photocatalytic approach to the phosphorylation of but-2-en-1-ol would likely involve a photosensitizer that, upon light absorption, initiates an electron transfer process to activate either the phosphorous acid or the alcohol, facilitating their reaction under mild, ambient conditions.

Enzymatic and Biocatalytic Phosphorylation of Allylic Alcohols

Biocatalysis offers unparalleled selectivity and operates under mild, environmentally benign conditions, making it an attractive strategy for the synthesis of chiral organophosphorus compounds. nih.gov Enzymes, particularly kinases and lipases, are central to these transformations.

Kinases catalyze the transfer of a phosphate (B84403) group from a donor molecule, typically adenosine triphosphate (ATP), to an alcohol acceptor. libretexts.org This process is highly specific and is the primary mechanism for phosphorylation in biological systems. The enzyme hexose kinase, for example, phosphorylates glucose in the first step of glycolysis. libretexts.org A similar enzymatic strategy could be developed for the specific phosphorylation of but-2-en-1-ol, potentially allowing for high enantioselectivity.

Lipases are also widely used in the kinetic resolution of racemic alcohols. nih.govjocpr.com In a process known as dynamic kinetic resolution (DKR), a lipase is combined with a metal catalyst. The lipase selectively acylates one enantiomer of the allylic alcohol, while the metal catalyst racemizes the remaining enantiomer, allowing for a theoretical yield of up to 100% of the desired chiral product. nih.govnih.gov This chemoenzymatic approach has been successfully applied to various allylic alcohols and represents a powerful method for producing optically pure phosphorylated derivatives. researchgate.net

Table 2: Key Enzymes in Biocatalytic Phosphorylation

Enzyme Class Function Donor Molecule Typical Substrate
Kinases Catalyze phosphate group transfer libretexts.org ATP, GTP mdpi.com Alcohols, Proteins
Lipases Catalyze enantioselective acylation nih.gov Acyl donors Racemic alcohols

| Phosphatases | Catalyze dephosphorylation nih.gov | N/A | Phosphorylated proteins |

Development of Novel Heterogeneous Catalysts Incorporating Phosphorous Acid Moieties

To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, significant research is focused on developing solid, heterogeneous catalysts. researchgate.net For the reaction involving phosphorous acid, this can involve immobilizing the acid or its derivatives onto a solid support.

Carbon-supported phosphoric acid has been shown to be an effective catalyst in gas-phase reactions. researchgate.net Similarly, phosphorous acid moieties could be anchored to supports like silica, alumina, or porous polymers. The integration of phosphorus into catalyst structures can modify the chemical environment of active centers, alter surface acidity, and enhance structural stability. fau.eu These phosphorus-modified catalysts can be designed for high activity, selectivity, and long-term stability against deactivation processes like coking. fau.eu

Another approach involves the use of metal phosphates as catalysts. Materials like zirconium phosphate and mixed-metal phosphates have demonstrated catalytic activity in various organic transformations. scispace.commdpi.com These materials can be synthesized with high surface areas and controlled porosity, making them efficient and reusable heterogeneous catalysts. mdpi.com The development of solid catalysts incorporating phosphorous acid functionalities would enable their use in continuous flow reactors, further enhancing process efficiency and sustainability. nih.gov

Rational Design of Enhanced Reactants and Catalytic Systems for Specific Applications in Materials Science

The rational design of organophosphorus compounds is crucial for creating new materials with tailored properties for specific applications, ranging from electronics to medicine. scispace.com This design process increasingly relies on computational chemistry and a deep understanding of structure-property relationships to predict the behavior of new molecules before their synthesis. acs.org

In materials science, phosphorus-containing compounds are valued for their unique electronic and physicochemical properties. rsc.org For example, the rational design of phosphorus-centered radicals has led to novel molecules capable of small-molecule activation. nih.govacs.org By systematically modifying the structure of the but-2-en-1-ol phosphite (B83602), researchers can fine-tune properties such as thermal stability, reactivity, and coordination ability.

This design-led approach is also applied to catalysis. Innovational strategies for designing phosphorus-containing catalysts focus on modifying the material's phase, introducing foreign elements, and engineering specific morphologies and interfaces to enhance catalytic activity. rsc.org The goal is to create highly efficient catalysts for specific transformations, leading to the development of advanced materials like organic-inorganic hybrids with controlled porosity and functionality. scispace.com

Sustainable Synthesis of Organophosphorus Compounds

Sustainability is a central theme driving modern chemical research, and the field of organophosphorus chemistry is no exception. researchgate.net The principles of green chemistry—such as atom economy, waste minimization, use of renewable resources, and development of catalytic methods—are guiding the development of new synthetic routes. rsc.org

The methods discussed in the preceding sections all contribute to the goal of sustainable synthesis.

Flow chemistry reduces waste and energy consumption while improving safety and scalability. researchgate.net

Photocatalysis and electrocatalysis utilize light or electricity, which are clean energy sources, to replace stoichiometric chemical reagents. rsc.orgnih.gov

Biocatalysis employs enzymes that operate in water under mild conditions, offering high selectivity and reducing the need for protecting groups and harsh solvents. nih.gov

The development of mild and chemoselective phosphorylation methods that tolerate a wide range of functional groups is a key objective. researchgate.netorganic-chemistry.org Such methods avoid the multistep sequences involving protection and deprotection steps that are common in traditional synthesis, leading to more atom-efficient and environmentally friendly processes. nih.gov By integrating these advanced and sustainable methodologies, the synthesis of organophosphorus compounds from but-2-en-1-ol and phosphorous acid can be achieved with minimal environmental impact.

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